molecular formula C10H8ClNO B2414212 8-Chloro-7-methoxyquinoline CAS No. 1422978-91-3

8-Chloro-7-methoxyquinoline

Cat. No. B2414212
CAS RN: 1422978-91-3
M. Wt: 193.63
InChI Key: NLAFVDTYGSLSMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-7-methoxyquinoline is a chemical compound with the linear formula C10H8ClNO .


Synthesis Analysis

The synthesis of 8-Chloro-7-methoxyquinoline and similar compounds has been a subject of interest in the field of medicinal chemistry . Various synthesis protocols have been reported in the literature, including transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .


Molecular Structure Analysis

The molecular structure of 8-Chloro-7-methoxyquinoline is represented by the linear formula C10H8ClNO . Further structural analysis can be performed using techniques such as NMR, FT-IR, FT-Raman, and UV-Vis spectroscopy .


Chemical Reactions Analysis

8-Chloro-7-methoxyquinoline, like other quinoline derivatives, can undergo a variety of chemical reactions. These include transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .


Physical And Chemical Properties Analysis

8-Chloro-7-methoxyquinoline is a solid at room temperature. .

Scientific Research Applications

Chemosensing Applications

8-Chloro-7-methoxyquinoline derivatives have demonstrated potential in chemosensing applications. For example, 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 selectively responds to Cd2+ ions, indicating potential use in measuring cadmium concentrations in waste streams and food products (Prodi et al., 2001).

Synthesis and Chemical Properties

The synthesis of various chloro-methoxyquinoline compounds has been optimized for different purposes. For instance, 4-Chloro-8-methoxyquinoline was synthesized via a multi-step process involving condensation, cyclization, and chlorination (Jiang Jia-mei, 2010). Additionally, 5-Chloro-8-methoxyquinoline has been used to produce 5-alkyl substituted derivatives, highlighting its versatility in synthetic chemistry (Hojjatie et al., 1989).

Antibacterial and Antimicrobial Applications

Several studies have shown the antibacterial and antimicrobial efficacy of chloro-methoxyquinoline derivatives. For instance, novel 8-methoxyquinoline-2-carboxamide compounds containing 1,3,4-thiadiazole moiety displayed significant antibacterial activity against various bacteria (Qu et al., 2018). Similarly, 8-Methoxyquinoline-5-Amino Acetic Acid exhibited herbicidal activity, indicating its potential in agriculture (A. E. et al., 2015).

Potential in Cancer Research

Some chloro-methoxyquinoline derivatives have shown promise in cancer research. For example, clioquinol, a halogenated 8-hydroxyquinoline, has displayed efficacy in preclinical cancer treatment due to its ability to inhibit proteasome function and bind copper, aiding in the dissolution of beta-amyloid plaques (Mao & Schimmer, 2008).

Metal Ion Detection and Analysis

The use of chloro-methoxyquinoline derivatives in metal ion detection and analysis is notable. For instance, substituted 8-Hydroxyquinolines have been employed in the spectrophotometric determination of various metal ions, highlighting their analytical applications (Blanco et al., 1989).

Safety and Hazards

The safety information for 8-Chloro-7-methoxyquinoline includes hazard statements H302-H315-H319-H335, indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation .

Future Directions

Quinoline derivatives, including 8-Chloro-7-methoxyquinoline, have potential applications in various fields such as medicinal chemistry due to their versatile properties . Future research could focus on developing more potent and/or selective inhibitors based on the 8-hydroxyquinoline moiety .

properties

IUPAC Name

8-chloro-7-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-13-8-5-4-7-3-2-6-12-10(7)9(8)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAFVDTYGSLSMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=CC=N2)C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-7-methoxyquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.